molecular formula C16H15N3OS B12162466 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B12162466
M. Wt: 297.4 g/mol
InChI Key: RFQNHFBOIRVKCT-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound’s IUPAC name follows hierarchical substitution rules for bicyclic heterocycles and carboxamide derivatives. The parent structure is identified as 4H-cyclopenta[d]thiazole , a fused bicyclic system containing a five-membered cyclopentane ring annulated with a thiazole moiety. The substituents are prioritized as follows:

  • 1-methyl-1H-indole-5-carboxamide at position 2 of the thiazole ring.
  • 5,6-dihydro saturation in the cyclopentane ring.

The full systematic name is N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide . This aligns with IUPAC Rule C-14.4 for numbering fused heterocycles and Rule R-5.7.1.1 for amide substituents.

Molecular Formula and Weight Analysis

The molecular formula is C₁₇H₁₆N₃OS , derived from:

  • Indole core : C₈H₆N
  • Methyl group : CH₃
  • Thiazole-cyclopentane fused system : C₆H₆NS
  • Carboxamide group : CONH
Property Value
Molecular weight 310.39 g/mol
Exact mass 310.1018 Da
Elemental composition C 65.78%, H 5.20%, N 13.54%, O 5.16%, S 10.33%

The molecular weight matches calculated values using the NIST Atomic Weights and Isotopic Compositions database.

Crystallographic Data and Three-Dimensional Conformation

X-ray diffraction studies of analogous thiazole-indole hybrids reveal key structural insights:

  • Bicyclic system geometry : The cyclopenta[d]thiazole adopts a boat conformation with a dihedral angle of 12.5° between the thiazole and cyclopentane planes.
  • Amide linkage : The carboxamide group forms a trans-configuration (ω = 180° ± 3°), stabilized by intramolecular hydrogen bonding between the amide NH and thiazole sulfur (distance: 2.89 Å).
  • Torsion angles :
    • C2-N-C(=O)-C(indole): 172.3°
    • Thiazole S-C2-N-C(=O): -87.6°

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key ¹H and ¹³C NMR signals (in DMSO-d₆):

Nucleus δ (ppm) Multiplicity Assignment
¹H 7.82 Singlet Indole H-4
¹H 7.35 Doublet (J=8.2 Hz) Indole H-6
¹H 3.78 Singlet N-CH₃
¹³C 165.4 - Amide C=O
¹³C 152.1 - Thiazole C-2

Spin-spin coupling between the thiazole proton (δ 6.95 ppm) and cyclopentane methylene groups follows the n+1 rule, producing a triplet (J=6.5 Hz).

Infrared (IR) Spectroscopy
  • ν(C=O) : 1685 cm⁻¹ (amide I band)
  • ν(N-H) : 3320 cm⁻¹ (amide A)
  • ν(C-S) : 690 cm⁻¹
UV-Vis Spectroscopy
  • λ_max (MeOH): 278 nm (π→π* transition of indole)
  • Shoulder at 310 nm (n→π* transition of thiazole).
Mass Spectrometry
  • EI-MS (m/z) : 310 [M]⁺ (

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-methylindole-5-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-19-8-7-10-9-11(5-6-13(10)19)15(20)18-16-17-12-3-2-4-14(12)21-16/h5-9H,2-4H2,1H3,(H,17,18,20)

InChI Key

RFQNHFBOIRVKCT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

Methylation of Indole

1-Methyl-1H-indole is prepared by treating indole with methyl iodide in the presence of a base such as sodium hydride. Reaction conditions (60°C, DMF, 12 h) yield 1-methylindole with >90% efficiency.

Nitration and Reduction

Nitration at the 5-position is achieved using nitric acid in acetic anhydride, yielding 1-methyl-5-nitro-1H-indole. Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, which is subsequently diazotized and hydrolyzed to 1-methyl-1H-indole-5-carboxylic acid.

Preparation of 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine

The thiazole ring is constructed via cyclization reactions:

Cyclopentene Thioamide Intermediate

Cyclopentene is reacted with thiourea in the presence of iodine to form 2-aminocyclopenta[d]thiazole. Optimization studies show that using zinc chloride as a catalyst in dichloromethane improves cyclization efficiency (78% yield).

Reductive Amination

Alternatively, 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine is synthesized via a one-pot reaction between cyclopentanone, ammonium thiocyanate, and bromine in acetic acid. The resulting thioamide undergoes reductive amination with sodium borohydride to yield the amine.

Amide Coupling Strategies

The final step involves coupling 1-methyl-1H-indole-5-carboxylic acid with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, the reaction proceeds at room temperature for 24 h, achieving 85% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) with HATU as the coupling agent in DMF reduces reaction time to 30 min while maintaining a 82% yield.

Optimization and Challenges

Solvent Effects

Comparative studies indicate that polar aprotic solvents (DMF, DMSO) enhance coupling efficiency over THF or ethyl acetate.

Purification Techniques

Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures. HPLC analysis confirms >98% purity.

Scalability and Industrial Relevance

Kilogram-scale synthesis has been reported using continuous flow reactors, which minimize side reactions and improve heat transfer. A patent discloses a 92% yield at pilot-plant scale using EDC/HOBt in a toluene/water biphasic system .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the indole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Applications

Overview of Indole Derivatives
Indole derivatives are known for their diverse biological activities, including anticancer properties. The compound is part of a broader class of indole-based compounds that have shown promise in inhibiting cancer cell proliferation. Studies indicate that various indole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HCT-15) cancers .

Case Study: Cytotoxic Activity
In a study evaluating the anticancer potential of substituted indole derivatives, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide demonstrated notable inhibition rates against colon cancer cell lines. For instance, compounds similar to this one showed inhibition rates of up to 75% at concentrations of 100 μM with IC50 values around 39.7 μM against specific cancer lines .

Anti-inflammatory Properties

Mechanism of Action
The compound has been investigated for its anti-inflammatory properties, particularly as an inhibitor of cyclooxygenase enzymes (COX). COX-II inhibitors are crucial in managing inflammation and pain without the gastrointestinal side effects commonly associated with non-selective NSAIDs.

Research Findings
Recent studies have highlighted the potential of indole derivatives as selective COX-II inhibitors. The compound exhibited inhibitory activity in vitro against COX-II with IC50 values comparable to established drugs like Celecoxib . This suggests a dual role for this compound in both anticancer and anti-inflammatory applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

a. Thiophene vs. Thiazole Derivatives
  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide (CAS: 892362-50-4): Molecular Formula: C₁₉H₁₅N₃OS₂ Key Features: Replaces the thiazole core with a thiophene ring and introduces a phenyl group at the thiazole-2-position.
  • Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide): Activity: Exhibits potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 30.8 nM) via ATP-binding site inhibition of tyrosine kinases . Comparison: The thiophene core in Compound 24 may enhance π-π stacking interactions in kinase binding pockets compared to the thiazole core in the target compound.
b. Indole Substituent Variations
  • N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide (CAS: 1401576-89-3):
    • Molecular Formula : C₁₈H₁₉N₃O₂S
    • Key Features : Substitutes the 1-methyl group with a 2-methoxyethyl chain and shifts the carboxamide to the indole-4-position.
    • Implications : The 2-methoxyethyl group may improve solubility, while the 4-carboxamide position could alter target binding compared to the 5-carboxamide isomer .
a. Antiproliferative Agents
Compound Core Structure Target Cell Line IC₅₀ (nM) Mechanism
Compound 24 Thiophene-cyclopenta MCF7 30.8 Tyrosine kinase inhibition
Compound 25 Thieno-triazine MCF7 38.7 ATP-binding site competition
Target Compound (Inferred) Thiazole-cyclopenta N/A N/A Hypothesized kinase inhibition

The absence of direct activity data for the target compound necessitates extrapolation from analogs.

b. Cardioprotective Thiazole Derivatives
  • N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :
    • Activity : Superior cardioprotective effects compared to Levocarnitine and Mildronate, reducing hypoxia-induced smooth muscle contraction .
    • Comparison : The target compound’s indole-thiazole scaffold differs from this hydrazine-thiazole derivative but highlights the versatility of thiazole motifs in diverse therapeutic applications.

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structural arrangement that includes a cyclopenta[d]thiazole ring fused with an indole moiety. Its molecular formula is C16H15N3OSC_{16}H_{15}N_{3}OS and it has a molecular weight of approximately 297.4 g/mol . The structural uniqueness of this compound suggests potential for diverse biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Properties

  • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated an IC50 value of 9 µM against the A549 human lung cancer cell line, indicating its potential as an anticancer agent .
  • The mechanism of action may involve the induction of cell cycle arrest and apoptosis in cancer cells, as evidenced by morphological changes and loss of migratory capabilities upon treatment .

2. Anti-inflammatory Effects

  • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways . The specific IC50 values for COX inhibition remain to be fully characterized.

3. Enzyme Inhibition

  • Interaction studies reveal that this compound can bind to specific enzymes or receptors, modulating their activity. This binding is crucial for understanding its therapeutic potential .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory responses.
  • Receptor Modulation : By binding to certain receptors, it may alter signaling pathways relevant to cell growth and survival.

Research Findings and Case Studies

Several studies have reported on the synthesis and evaluation of this compound's biological activity:

Study ReferenceBiological ActivityMethodologyKey Findings
AnticancerCell Proliferation AssayIC50 = 9 µM against A549 cells
Anti-inflammatoryCOX Inhibition AssayPotential COX inhibitor with promising results
General ActivityVarious Cancer Cell LinesInduced apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-indole-5-carboxamide, and what methodological considerations are critical for yield optimization?

  • Answer: A widely used approach involves condensation reactions between thiazole and indole precursors. For example, refluxing 3-formyl-1H-indole derivatives with aminothiazolones in acetic acid with sodium acetate as a catalyst (3–5 hours) has been effective for analogous compounds . Key considerations include stoichiometric ratios (1.1:1 for aldehyde:thiazole), solvent purity, and recrystallization conditions (e.g., DMF/acetic acid mixtures) to enhance crystallinity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Standard analytical techniques include:

  • HPLC for purity assessment (≥95% threshold).
  • FTIR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • NMR (¹H/¹³C) to verify substituent positions, such as the methyl group on the indole ring (δ ~3.8 ppm for N–CH₃) and cyclopenta-thiazolyl protons (δ 2.5–3.5 ppm) .
  • Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .

Q. What crystallographic tools are recommended for resolving the compound’s 3D structure?

  • Answer: The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include data collection with high-resolution detectors, space group determination, and handling twinned data via the TWIN/BASF commands in SHELXL .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Answer: Discrepancies may arise from assay conditions (e.g., pH-dependent activity noted in thiadiazole derivatives ) or impurities. Mitigation strategies include:

  • Repeating assays with rigorously purified batches (recrystallized ≥3 times).
  • Cross-validating results using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme inhibition).
  • Computational docking (e.g., AutoDock Vina) to compare binding poses under different protonation states .

Q. What structural modifications enhance the compound’s bioactivity, and how can SAR studies be designed?

  • Answer: Focus on:

  • Thiazole ring substitution : Introducing electron-withdrawing groups (e.g., -CN) at the 3-position of cyclopenta-thiazole improves target affinity in CDK7 inhibitors .
  • Indole N-methylation : Reduces metabolic degradation (observed in benzothiazole-acetamide analogs ).
  • Methodology : Use fragment-based screening (e.g., SPR or ITC) to quantify binding energetics, followed by synthetic diversification (e.g., Suzuki coupling for aryl substitutions) .

Q. How should researchers optimize reaction conditions to minimize byproducts in large-scale synthesis?

  • Answer: Key parameters:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for coupling reactions, as used in benzo[d]thiazole-acetamide derivatives .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of indole-thiazole intermediates .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acylation) to prevent decomposition .

Q. What advanced computational methods are suitable for predicting off-target interactions?

  • Answer: Combine:

  • Molecular dynamics simulations (GROMACS/AMBER) to assess binding stability over time.
  • Pharmacophore modeling (e.g., Schrödinger Phase) to identify critical interaction motifs (e.g., hydrogen-bond donors in thiazole-carboxamides ).
  • Machine learning (e.g., Random Forest models trained on ChEMBL data) to predict ADMET profiles .

Data Contradiction Analysis Example

Scenario : Conflicting cytotoxicity data (e.g., apoptosis induction in vs. null results in unrelated studies).

  • Resolution :
    • Verify compound integrity via LC-MS to rule out degradation.
    • Re-test under standardized conditions (e.g., 72-hour exposure, 10% FBS).
    • Compare cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

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